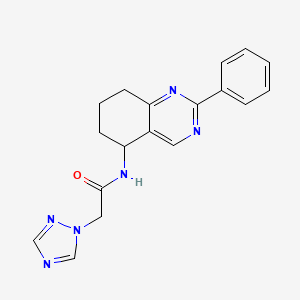![molecular formula C21H15N3O3S2 B6057826 N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B6057826.png)
N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide, also known as NB-TZB, is a benzothiazole derivative that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, making it a potential candidate for further exploration.
Mécanisme D'action
The mechanism of action of N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide is not fully understood. However, it has been suggested that N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide may exert its anti-cancer effects by inhibiting the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. Additionally, N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in neuronal cells, indicating its anti-oxidant properties. Additionally, N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its anti-inflammatory properties. Furthermore, N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide has been shown to induce apoptosis in cancer cells, indicating its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide is its potential as a therapeutic agent for various diseases. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for further exploration. Additionally, N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide has been shown to have low toxicity in various cell lines and animal models. However, one of the limitations of N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide research. One area of interest is the development of more efficient synthesis methods to increase the yield of N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide. Additionally, further studies are needed to fully understand the mechanism of action of N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide. Furthermore, studies are needed to investigate the potential of N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide as a therapeutic agent for other diseases such as neurodegenerative disorders. Finally, the development of N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide derivatives with improved solubility and efficacy may lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide involves the reaction of 2-aminothiophenol with 4-nitrobenzyl chloride in the presence of potassium carbonate. The resulting product is then reacted with 2-aminobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to obtain N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. In one study, N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study reported that N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide reduced inflammation in a mouse model of rheumatoid arthritis. Furthermore, N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide has been shown to protect against oxidative stress-induced damage in neuronal cells.
Propriétés
IUPAC Name |
N-[2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S2/c25-20(15-4-2-1-3-5-15)22-16-8-11-18-19(12-16)29-21(23-18)28-13-14-6-9-17(10-7-14)24(26)27/h1-12H,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGUDPAPGAIODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B6057749.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4,4,4-trifluorobutanamide](/img/structure/B6057752.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6057754.png)


![7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6057770.png)

![N-(4-chlorobenzyl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6057777.png)
![2-{[(2,3-dimethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6057781.png)
![4-ethyl-N,N-dimethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B6057788.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6057803.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6057804.png)
![1-[cyclohexyl(methyl)amino]-3-[3-({[2-(2-furyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6057817.png)
![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6057834.png)